molecular formula C21H20FN3O4 B10902099 4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B10902099
M. Wt: 397.4 g/mol
InChI Key: CSRUOHMXQOELJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyrrolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-(4-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation . The resulting 4-(4-fluorophenyl)piperazine is then coupled with a pyrrolidinone derivative under basic conditions to form the intermediate compound. Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the microwave-assisted synthesis and large-scale palladium-catalyzed coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted fluorophenyl derivatives, depending on the specific reaction conditions used.

Scientific Research Applications

4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects . The compound’s piperazine ring is crucial for its interaction with the receptor sites, while the benzoic acid moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is unique due to its combination of a fluorophenyl-piperazine core with a pyrrolidinone and benzoic acid moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C21H20FN3O4/c22-15-3-7-16(8-4-15)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)17-5-1-14(2-6-17)21(28)29/h1-8,18H,9-13H2,(H,28,29)

InChI Key

CSRUOHMXQOELJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.